Lipophilicity Optimization: LogP Between Non-Fluorinated and Non-Hydroxylated Analogs
The target compound exhibits a calculated LogP of 2.79 , which is 0.15 units higher than the non‑fluorinated (1‑benzhydrylazetidin‑3‑yl)methanol (LogP 2.64) [1] and 0.58 units lower than 1‑(diphenylmethyl)‑3‑fluoroazetidine (LogP 3.37) [2]. This intermediate value is achieved only when both the 3‑fluoro and the 3‑hydroxymethyl groups are present.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (ACD/Labs prediction) |
| Comparator Or Baseline | Comparator A (non‑fluorinated alcohol): LogP 2.64; Comparator B (non‑hydroxylated fluoro): LogP 3.37 |
| Quantified Difference | +0.15 vs. Comparator A; -0.58 vs. Comparator B |
| Conditions | Predicted LogP values from vendor databases; method consistent across compounds. |
Why This Matters
A LogP between 2 and 3 is often sought for CNS‑penetrant compounds; the target’s 2.79 falls within this optimal range, whereas the non‑fluorinated analog leans too hydrophilic and the non‑hydroxylated analog too lipophilic, potentially compromising blood‑brain barrier permeability or causing excessive plasma protein binding.
- [1] Molbase.cn. (1-Benzhydrylazetidin-3-yl)methanol: LogP 2.638. https://qiye.molbase.cn/ View Source
- [2] Molbase.cn. 1-(Diphenylmethyl)-3-fluoroazetidine: LogP 3.3676. https://qiye.molbase.cn/ View Source
